

2-Bromo-5-hydroxyisonicotinic acid molecular structure

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Compound of Interest

Compound Name: *2-Bromo-5-hydroxyisonicotinic acid*

CAS No.: *1196156-65-6*

Cat. No.: *B3220440*

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An In-Depth Technical Guide to the Molecular Structure of **2-Bromo-5-hydroxyisonicotinic Acid**

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of **2-Bromo-5-hydroxyisonicotinic acid** (CAS No: 913836-16-5). As a substituted pyridine derivative, this compound holds significant potential as a versatile building block in medicinal chemistry and materials science. This document delves into its core structural features, including the critical aspect of tautomerism, and outlines robust methodologies for its synthesis and purification. Furthermore, it presents a detailed guide to its structural characterization using modern spectroscopic techniques and discusses the implications of its molecular architecture on its chemical properties and potential applications. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Molecular Structure and Physicochemical Properties

2-Bromo-5-hydroxyisonicotinic acid is a heterocyclic compound built upon a pyridine core. The systematic placement of its functional groups—a bromine atom at position 2, a hydroxyl group at position 5, and a carboxylic acid at position 4—dictates its unique electronic and steric properties.

Nomenclature, Isomerism, and Tautomerism

The compound's systematic IUPAC name is 2-Bromo-5-hydroxy-pyridine-4-carboxylic acid. However, a crucial aspect of its structure is the keto-enol tautomerism common to 2-hydroxypyridines. The "hydroxy" (enol) form exists in equilibrium with its more stable "pyridone" (keto) tautomer. This is reflected in its common synonym, 5-bromo-2-oxo-1,2-dihydro-4-pyridinecarboxylic acid.^{[1][2][3]} This equilibrium is fundamental to understanding the molecule's reactivity, hydrogen bonding capabilities, and spectroscopic signatures.

Caption: Tautomeric equilibrium of **2-Bromo-5-hydroxyisonicotinic acid**.

Key Structural Features and Electronic Effects

- **Pyridine Ring:** The nitrogen atom in the aromatic ring acts as an electron sink, influencing the overall electron density and reactivity of the molecule.
- **Carboxylic Acid Group (-COOH):** Located at the 4-position, this is a strong electron-withdrawing group and the primary site for acidic reactivity.
- **Hydroxyl Group (-OH):** At the 5-position, this group is an electron-donating group through resonance, capable of acting as a hydrogen bond donor.
- **Bromine Atom (-Br):** Positioned at the 2-position, bromine is an electronegative atom that withdraws electron density via induction but can donate via resonance. It also serves as a potential site for cross-coupling reactions.

The interplay of these substituents creates a molecule with distinct regions of electrophilicity and nucleophilicity, making it a valuable and versatile synthetic intermediate.

Physicochemical Properties

The macroscopic properties of **2-Bromo-5-hydroxyisonicotinic acid** are a direct consequence of its molecular structure. The data below has been consolidated from various chemical suppliers and databases.

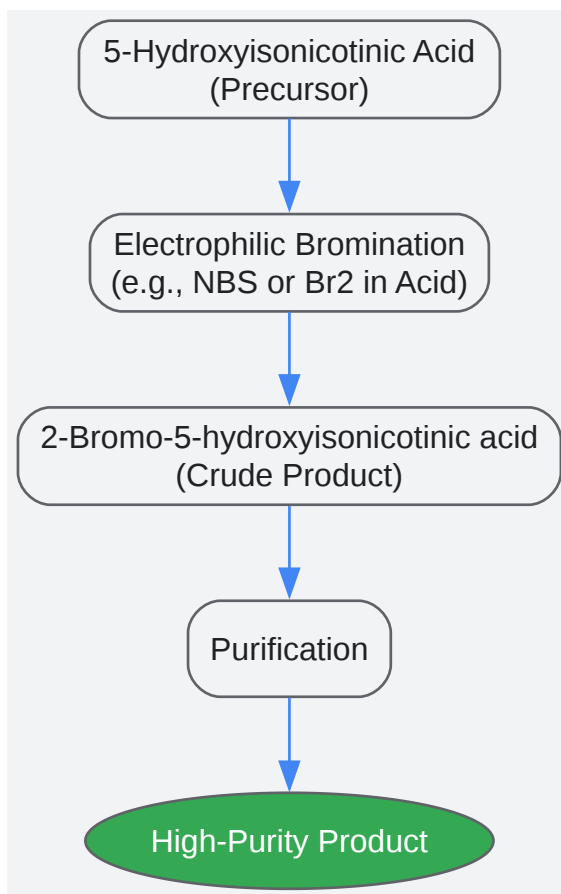
Property	Value	Source(s)
CAS Number	913836-16-5	[1][2]
Molecular Formula	C ₆ H ₄ BrNO ₃	[4]
Molecular Weight	218.01 g/mol	[5]
Appearance	Off-white to light yellow powder or crystals	[1]
Purity	Typically ≥95%	[1]
Storage Temperature	Room temperature, under an inert atmosphere	
InChI Key	SXQBUACWNOVEDX-UHFFFAOYSA-N	[4]

Synthesis and Purification Strategy

While specific peer-reviewed synthetic procedures for **2-Bromo-5-hydroxyisonicotinic acid** are not widely published, a robust synthesis can be designed based on established pyridine chemistry, particularly the halogenation of activated pyridine rings.

Proposed Retrosynthetic Pathway

A logical approach involves the direct bromination of a suitable precursor, 5-hydroxyisonicotinic acid. The hydroxyl group at the 5-position activates the ring towards electrophilic substitution, directing the incoming electrophile (bromine) to the ortho position (C2).



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Caption: Proposed synthetic workflow for **2-Bromo-5-hydroxyisonicotinic acid**.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for the bromination of related hydroxypyridine derivatives.[6][7] The causality behind each step is explained to ensure reproducibility and understanding.

- Vessel Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, suspend the starting material, 5-hydroxyisonicotinic acid, in a suitable solvent such as glacial acetic acid.
 - Rationale: Acetic acid serves as a polar solvent that can dissolve the starting material to some extent and is stable to the oxidizing conditions of bromination.

- **Bromination:** Cool the suspension in an ice bath to 0-5 °C. Slowly add a solution of bromine (Br₂) in acetic acid or N-Bromosuccinimide (NBS) portion-wise via the dropping funnel over 1-2 hours.
 - **Rationale:** Slow, cooled addition is critical to control the exothermicity of the reaction and to prevent over-bromination or side reactions. The hydroxyl group activates the ring, making the reaction proceed under relatively mild conditions.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
 - **Rationale:** Continuous monitoring ensures the reaction goes to completion, preventing unnecessary extensions of reaction time which could lead to degradation.
- **Work-up and Isolation:** Upon completion, pour the reaction mixture into ice-cold water. The crude product should precipitate out of the aqueous solution.
 - **Rationale:** The product is significantly less soluble in water than in acetic acid. Quenching with water precipitates the product and dilutes the acid.
- **Filtration and Washing:** Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold water to remove residual acid and then with a small amount of a non-polar solvent like diethyl ether to remove non-polar impurities.
 - **Rationale:** The washing steps are crucial for removing impurities and preparing the crude product for final purification.

Purification Protocol

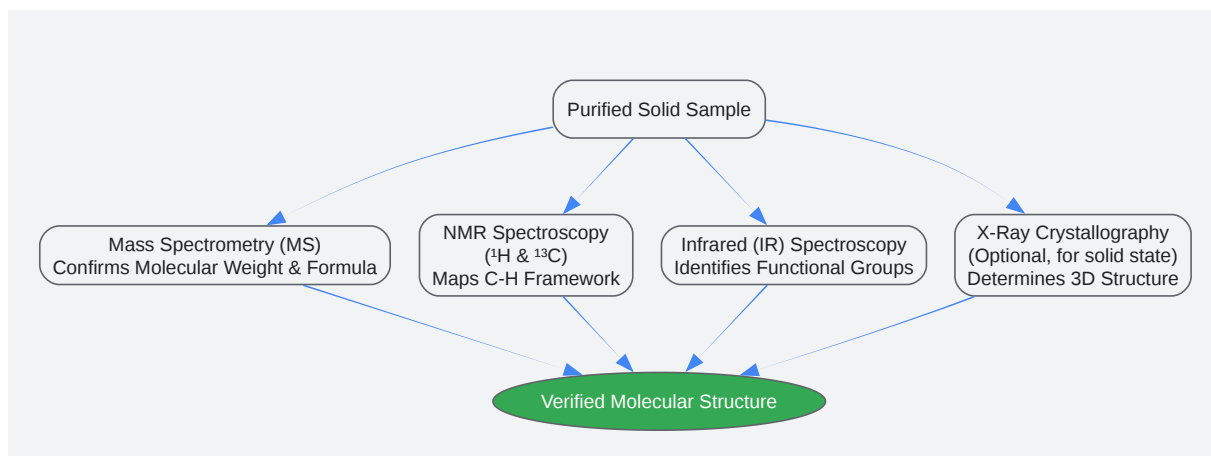
Due to the presence of both acidic (carboxylic acid) and basic (pyridine nitrogen) functional groups, the molecule is amphoteric, allowing for purification via pH-controlled methods.^[8]

- **Dissolution:** Dissolve the crude product in a dilute aqueous base (e.g., 1M NaOH) to form the sodium salt, which is water-soluble.
- **Filtration:** Filter the basic solution to remove any insoluble, non-acidic impurities.

- Precipitation: Cool the filtrate in an ice bath and slowly acidify with a strong acid (e.g., 2M HCl) until the pH is approximately 2-3. The pure product will precipitate out.
 - Rationale: At its isoelectric point, the molecule has minimal net charge and thus minimum solubility in water, leading to its precipitation.
- Final Collection: Collect the purified solid by vacuum filtration, wash with cold deionized water, and dry under vacuum at 40-50 °C.
- Recrystallization (Optional): For obtaining high-purity crystalline material suitable for advanced analysis, recrystallize the product from a suitable solvent system such as an ethanol/water mixture.[8]

Spectroscopic and Structural Characterization

Confirming the molecular structure requires a combination of spectroscopic techniques. The following sections describe the expected spectral characteristics.



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Caption: Analytical workflow for structural confirmation.

Mass Spectrometry (MS)

- **Molecular Ion Peak:** ESI-MS is expected to show a prominent $[M-H]^-$ ion in negative mode or $[M+H]^+$ ion in positive mode.
- **Isotopic Pattern:** Due to the presence of a single bromine atom, the molecular ion will appear as a characteristic doublet of peaks (M^+ and $M+2$) with nearly equal intensity (approximately 1:1 ratio), separated by 2 m/z units, which is a definitive signature for monobrominated compounds.^[9]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.^[10]

- **O-H Stretch:** A very broad absorption band is expected from 2500-3300 cm^{-1} , characteristic of the hydrogen-bonded O-H group of the carboxylic acid. The phenolic O-H stretch may also appear in this region or as a sharper band around 3200-3600 cm^{-1} .
- **C=O Stretch:** A strong, sharp absorption band is anticipated around 1680-1720 cm^{-1} for the carboxylic acid carbonyl. A second C=O stretch may be observed for the 2-pyridone tautomer, typically around 1640-1680 cm^{-1} .
- **C=C and C=N Stretches:** Aromatic ring stretching vibrations are expected in the 1450-1600 cm^{-1} region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of the molecule.

- ^1H NMR (in DMSO- d_6):
 - **Aromatic Protons:** Two signals are expected in the aromatic region (typically 7.0-8.5 ppm). These would correspond to the protons at the C3 and C6 positions. They will appear as singlets or narrow doublets depending on long-range coupling.
 - **Acidic Protons:** The carboxylic acid proton (-COOH) will likely appear as a very broad singlet far downfield (>12 ppm). The phenolic (-OH) and N-H (from the pyridone tautomer)

protons will also be present as exchangeable broad singlets.

- ^{13}C NMR (in DMSO- d_6):
 - Six distinct carbon signals are expected.
 - Carbonyl Carbon: The carboxylic acid carbon will be downfield, typically in the 165-175 ppm range.
 - Aromatic Carbons: The remaining five carbons of the ring will appear in the 100-160 ppm range. The carbon attached to the bromine (C2) will be shifted relative to a non-substituted carbon.

Applications and Research Significance

Halogenated heterocyclic acids are cornerstone building blocks in modern chemical research.

2-Bromo-5-hydroxyisonicotinic acid is valuable for several reasons:

- **Pharmaceutical Synthesis:** It serves as a scaffold for developing novel therapeutic agents. The carboxylic acid allows for amide coupling, the bromine atom enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce molecular complexity, and the pyridine core is a common motif in bioactive molecules.[\[11\]](#)
- **Material Science:** Substituted pyridines can be used in the synthesis of polymers, dyes, and ligands for metal-organic frameworks (MOFs) due to their coordination properties.
- **Biochemical Probes:** As a functionalized heterocycle, it can be used to develop probes for studying enzyme activity and metabolic pathways.[\[11\]](#)

Conclusion

The molecular structure of **2-Bromo-5-hydroxyisonicotinic acid** is defined by its substituted pyridine core and the critical keto-enol tautomerism between its 2-hydroxy and 2-pyridone forms. This duality, combined with its distinct functional groups, governs its chemical behavior and reactivity. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to produce, purify, and definitively characterize this versatile

compound, enabling its effective use in drug discovery, chemical synthesis, and material science applications.

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Sources

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